N-(4-bromo-3-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

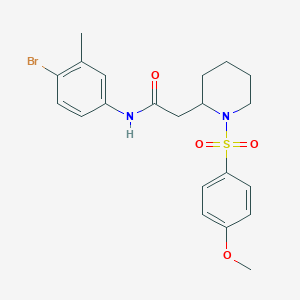

N-(4-bromo-3-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a structurally complex acetamide derivative featuring:

- A brominated aromatic ring: A 4-bromo-3-methylphenyl group attached to the acetamide nitrogen, which may enhance lipophilicity and influence receptor binding.

- Acetamide backbone: The central acetamide linker facilitates structural diversity and modulates physicochemical properties.

This compound is hypothesized to exhibit pharmacological activity due to structural similarities with other bioactive sulfonamide- and piperidine-containing acetamides .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O4S/c1-15-13-16(6-11-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-9-7-18(28-2)8-10-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWCXMAHVBYUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperidine ring, a sulfonyl group, and a brominated aromatic system. Its molecular formula is , with a molecular weight of approximately 404.35 g/mol. The compound's unique structural features contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

- Antimicrobial Activity : Similar derivatives have shown significant antimicrobial properties. For example, compounds with sulfonamide groups are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria .

- Cytotoxic Effects : Studies have demonstrated that structurally related compounds can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .

- Inhibition of Enzymatic Activity : Some compounds in this class may act as inhibitors of specific enzymes involved in metabolic pathways, leading to altered cellular functions and growth inhibition .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds, providing insight into the potential effects of this compound:

| Activity | Tested Compound | MIC (µg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Compound 7b | 0.22 - 0.25 | Effective against Staphylococcus aureus |

| Cytotoxicity | Compound C | Not specified | Induces apoptosis in glioma cells |

| Enzyme Inhibition | Various derivatives | Not specified | Inhibits dihydropteroate synthase |

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives against common pathogens, including Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with similar structures to this compound could effectively reduce bacterial viability at low concentrations, indicating strong antimicrobial potential .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies demonstrated that certain derivatives could significantly reduce the viability of cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-bromo-3-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. For instance, derivatives exhibiting structural similarities have shown promising results against various pathogens.

Key Findings:

- Synergistic Effects: Certain derivatives demonstrated synergistic relationships with established antibiotics such as Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains of bacteria .

- Minimum Inhibitory Concentration (MIC): Active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating high potency .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Highly active |

| 5a | 0.25 | Active |

Cancer Treatment

The compound has also been investigated for its potential as an anticancer agent. The synthesis and evaluation of Mannich bases derived from related structures have shown that these compounds possess significant cytotoxic properties.

Cytotoxicity Studies:

- Cell Lines Tested: Various derivatives were evaluated against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and others.

- Efficacy: Some derivatives demonstrated IC50 values lower than 2 μg/mL, indicating strong cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (μg/mL) | Compound Type |

|---|---|---|

| MCF-7 | < 2 | Mannich Bases |

| HepG2 | < 2 | Mannich Bases |

Pharmacological Applications

The compound's structure suggests it may act as a modulator in various biological pathways. Its sulfonamide group is known to enhance pharmacological activity by improving solubility and bioavailability.

Mechanism of Action:

- Targeting Tubulin Polymerization: Similar compounds have been studied for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division .

Case Studies and Research Insights

Several case studies have documented the synthesis and biological evaluation of related compounds:

- Study on Antimicrobial Efficacy: A study assessed the antimicrobial activity of several derivatives, confirming their effectiveness against Staphylococcus aureus and Staphylococcus epidermidis.

- Cytotoxicity Evaluation: Research demonstrated that certain derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines, suggesting their potential as lead compounds for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares key structural motifs with several derivatives reported in the literature. Below is a comparative analysis:

Key Observations :

Impact of Substituents on Physicochemical Properties :

- The 4-methoxyphenylsulfonyl-piperidine group (as in 8i and 7h) increases molecular weight compared to simpler piperazine analogs (e.g., ).

- Melting Points : Compounds with rigid heterocycles (e.g., 8i’s oxadiazole) exhibit higher melting points (142–144°C) compared to triazole-containing derivatives (e.g., 7h at 110°C), likely due to enhanced crystallinity .

Biological Activity Trends: Enzyme Inhibition: Compound 7h demonstrated moderate antioxidant activity (IC50 ~15 µM) and acetylcholinesterase (AChE) inhibition, comparable to derivatives like 23 (IC50 0.01 µM for AChE; ). This suggests that the triazole-thio moiety may enhance enzyme interaction . Anti-Cancer Potential: While direct data for the target compound are absent, structurally related acetamides with quinazoline-sulfonyl groups (e.g., compound 38 in ) showed potent anti-cancer activity (IC50 <10 µM against HCT-116, MCF-7), indicating the importance of sulfonyl-linked heterocycles .

SAR (Structure-Activity Relationship) Insights: Bromine Substituents: The 4-bromo group in the target compound and ’s analog may improve membrane permeability but could reduce solubility compared to non-halogenated derivatives. Sulfonyl Linkers: The 4-methoxyphenylsulfonyl group (common in 8i, 7h, and the target compound) likely enhances stability and target binding via sulfonamide-protein interactions, as seen in COX-1 inhibitors (e.g., compound 21n; ) .

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and how can intermediates be optimized?

Methodological Answer: A typical synthesis involves a multi-step approach:

Piperidine Sulfonylation: React piperidin-2-yl derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylated piperidine intermediate .

Acetamide Coupling: Use a nucleophilic substitution or amide coupling reagent (e.g., EDC/HOBt) to attach the 2-acetamide moiety to the piperidine ring.

Bromophenyl Functionalization: Introduce the 4-bromo-3-methylphenyl group via Ullmann coupling or Buchwald-Hartwig amination, ensuring regioselectivity by controlling temperature and catalyst (e.g., Pd(OAc)₂ with Xantphos) .

Optimization Tips: Monitor reaction progress via HPLC or TLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). For reproducibility, characterize intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers approach structural characterization of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the piperidine and sulfonyl groups .

- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELXL for refinement, paying attention to sulfonyl and acetamide bond lengths (expected: C–S ≈ 1.76 Å, C=O ≈ 1.22 Å). Address disorder in flexible piperidine rings using PART commands in SHELX .

- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

- Solubility Screening: Test in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4) with ≤1% Tween-80 for biological assays. Use dynamic light scattering (DLS) to detect aggregation .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC-UV at 254 nm. Acidic/basic conditions may hydrolyze the sulfonamide or acetamide bonds; use neutral buffers for long-term storage .

Advanced Research Questions

Q. How can crystallographic disorder in the piperidine ring be resolved during structure refinement?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.

- Refinement in SHELXL: Apply restraints (e.g., DELU, SIMU) to disordered regions. Split occupancy for overlapping atoms (e.g., piperidine chair vs. boat conformers) and validate with R₁/Fourier difference maps .

- Validation Tools: Check geometry with PLATON and ADDSYM. Report Flack parameter to confirm absolute configuration if chiral centers exist .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) involving the sulfonyl and bromophenyl groups?

Methodological Answer:

- Analog Synthesis: Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing (e.g., -CF₃) or donating (-OMe) substituents. Compare bioactivity (e.g., IC₅₀ in enzyme assays) .

- Computational Modeling: Perform docking (AutoDock Vina) or MD simulations (GROMACS) to assess sulfonyl interactions with target proteins. Use electrostatic potential maps (MEPs) to predict bromophenyl π-π stacking .

- Data Interpretation: Correlate Hammett σ values of substituents with activity trends. For contradictions, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How should contradictory biological activity data between in vitro and cell-based assays be addressed?

Methodological Answer:

- Troubleshooting Steps:

- Permeability: Measure logP (shake-flask method) or use Caco-2 cell monolayers to assess membrane penetration. Low permeability may explain reduced cellular activity .

- Metabolic Stability: Incubate with liver microsomes (human/rodent) to identify rapid degradation. Add cytochrome P450 inhibitors (e.g., ketoconazole) to confirm .

- Off-Target Effects: Run a kinase panel or proteome-wide profiling to rule out non-specific interactions .

Q. What computational methods are suitable for predicting interactions with biological targets?

Methodological Answer:

- Pharmacophore Modeling: Use Schrödinger’s Phase to identify essential features (e.g., sulfonyl H-bond acceptors, bromophenyl hydrophobic contacts).

- Binding Free Energy Calculations: Apply MM-GBSA in AMBER to quantify contributions from van der Waals and electrostatic forces .

- Validation: Cross-check with experimental mutagenesis data (e.g., alanine scanning of key residues) .

Q. How can researchers resolve discrepancies in NMR spectra caused by rotational isomerism?

Methodological Answer:

- Variable Temperature NMR: Acquire spectra at 25°C and 60°C. Sharpening of split peaks indicates dynamic exchange between rotamers .

- DFT Calculations: Use Gaussian09 to model energy barriers for rotation about the sulfonamide N–S bond. Compare calculated vs. observed coupling constants .

- Selective Decoupling: Irradiate specific protons to simplify complex splitting patterns .

Q. What are the best practices for analyzing hydrolytic degradation pathways?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative) at 60°C for 24 hours.

- LC-MS/MS Analysis: Identify degradation products via fragmentation patterns. Major pathways likely involve cleavage of the sulfonamide (m/z 155 for 4-methoxyphenylsulfonate) or acetamide (m/z 43 for CH₃CO+) .

Q. How can cryo-EM complement X-ray crystallography for studying macromolecular complexes with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.